molecular formula C11H19NOS B275597 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine CAS No. 774551-38-1

3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine

Cat. No.: B275597
CAS No.: 774551-38-1
M. Wt: 213.34 g/mol
InChI Key: DXRUIIWRBICHFT-UHFFFAOYSA-N
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Description

3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine is an organic compound characterized by the presence of an ethoxy group, a thiophene ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxypropan-1-amine and 5-methylthiophene-2-carbaldehyde.

    Condensation Reaction: The primary step involves a condensation reaction between 3-ethoxypropan-1-amine and 5-methylthiophene-2-carbaldehyde under acidic or basic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: The ethoxy group or the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine or ethoxy derivatives.

Scientific Research Applications

3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]butan-1-amine
  • 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]pentan-1-amine
  • 3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]hexan-1-amine

Uniqueness

3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NOS/c1-3-13-8-4-7-12-9-11-6-5-10(2)14-11/h5-6,12H,3-4,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRUIIWRBICHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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